Welcome to the BenchChem Online Store!
molecular formula C17H14O3 B8604541 4-Benzoylphenyl cyclopropanecarboxylate

4-Benzoylphenyl cyclopropanecarboxylate

Cat. No. B8604541
M. Wt: 266.29 g/mol
InChI Key: MDYZFKYRXIIHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04683241

Procedure details

Prepared from 6.0 g of 4-hydroxybenzophenone and 4.1 ml of cyclopropanecarbonyl chloride in 70 ml of pyridine. Recrystallized from ethyl acetate-ethanol-water mixture; M.P.~81°-81.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH:16]1([C:19](Cl)=[O:20])[CH2:18][CH2:17]1>N1C=CC=CC=1>[CH:16]1([C:19]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[O:7])=[CH:14][CH:15]=2)=[O:20])[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
4.1 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallized from ethyl acetate-ethanol-water mixture

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(=O)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.